1-Isopropyl-1,3-cyclohexadiene

Catalog No.
S14245834
CAS No.
M.F
C9H14
M. Wt
122.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Isopropyl-1,3-cyclohexadiene

Product Name

1-Isopropyl-1,3-cyclohexadiene

IUPAC Name

1-propan-2-ylcyclohexa-1,3-diene

Molecular Formula

C9H14

Molecular Weight

122.21 g/mol

InChI

InChI=1S/C9H14/c1-8(2)9-6-4-3-5-7-9/h3-4,6,8H,5,7H2,1-2H3

InChI Key

SZTYTCQSBVMJRI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CCC1

1-Isopropyl-1,3-cyclohexadiene is a cyclic hydrocarbon with the molecular formula C10H16C_{10}H_{16}. It features a cyclohexadiene structure, which includes two double bonds in a six-membered ring. The compound is characterized by the presence of an isopropyl group attached to one of the carbon atoms in the diene system. This structural configuration contributes to its unique chemical properties and reactivity. The compound is also known by various names, including 1-Isopropyl-4-methyl-1,3-cyclohexadiene and α-terpinene, highlighting its presence in both synthetic and natural contexts .

Typical of dienes, including:

  • Diels-Alder Reactions: This compound can act as a diene in Diels-Alder reactions, forming cycloadducts with dienophiles. Its reactivity can be influenced by the substituents present on the cyclohexadiene ring .
  • Addition Reactions: The double bonds in 1-Isopropyl-1,3-cyclohexadiene can undergo electrophilic addition reactions, leading to various substituted products .
  • Oxidation: The compound can be oxidized to form endoperoxides or other oxygenated derivatives under specific conditions, particularly when exposed to light .

Several methods have been developed for synthesizing 1-Isopropyl-1,3-cyclohexadiene:

  • Thermal Dimerization: Heating cyclohexa-1,3-dienes at elevated temperatures (170–200 °C) can lead to dimerization and polymerization processes that yield 1-Isopropyl-1,3-cyclohexadiene as a product .
  • Hydrovinylation: Nickel-catalyzed hydrovinylation of dienes has been explored as a method for synthesizing substituted cyclohexadienes, including this compound .
  • Isomerization: Cyclohexa-1,3-dienes can undergo isomerization under certain conditions (e.g., high temperature) to yield different structural isomers, including 1-Isopropyl-1,3-cyclohexadiene .

The applications of 1-Isopropyl-1,3-cyclohexadiene span various fields:

  • Chemical Intermediates: It serves as an important intermediate in the synthesis of complex organic molecules and natural products.
  • Flavor and Fragrance Industry: Due to its pleasant aroma, it is utilized in the formulation of flavors and fragrances.
  • Pharmaceuticals: Its derivatives may exhibit pharmacological properties useful in drug development .

Interaction studies involving 1-Isopropyl-1,3-cyclohexadiene focus on its reactivity with various reagents and biological systems. For instance:

  • Reactivity with Electrophiles: The presence of double bonds allows it to react with electrophiles in addition reactions.
  • Complex Formation: It can form complexes with transition metals (e.g., iron carbonyl complexes), which may have implications for catalysis .

Several compounds share structural similarities with 1-Isopropyl-1,3-cyclohexadiene. Here are some notable examples:

Compound NameStructure TypeKey Features
1-Methylcyclohexa-1,3-dieneCyclohexadieneContains a methyl group instead of isopropyl
α-TerpineneMonoterpeneNaturally occurring; used in essential oils
4-Methylcyclohexa-1,3-dieneCyclohexadieneMethyl substitution at the 4-position
2-Isopropylcyclohexa-1,3-dieneCyclohexadieneIsomeric form with different substitution pattern
Cyclohexa-1,3-dieneParent structureBase structure for various derivatives

Uniqueness

The uniqueness of 1-Isopropyl-1,3-cyclohexadiene lies in its specific isopropyl substitution on the diene system. This configuration affects its reactivity patterns and potential applications compared to other similar compounds. Its ability to participate in Diels-Alder reactions while maintaining stability under certain conditions distinguishes it from other cyclohexadienes.

Birch Reduction of Isopropyl-Substituted Aromatic Precursors

The Birch reduction, traditionally used to convert aromatic rings to 1,4-cyclohexadienes, has been adapted to synthesize 1-isopropyl-1,3-cyclohexadiene through strategic modifications. In standard Birch conditions, sodium or lithium in liquid ammonia generates solvated electrons, which reduce benzene derivatives to 1,4-dienes via radical anion intermediates. However, introducing carbonyl compounds during the reduction of isopropyl-substituted benzoic acids shifts regioselectivity to favor 1,3-cyclohexadienes. For example, reacting 4-isopropylbenzoic acid with aldehydes under Birch conditions (Na/NH₃, t-butanol) yields 1-isopropyl-1,3-cyclohexadiene as the major product through a tandem aldol addition-reduction mechanism.

Table 1: Birch Reduction Conditions for 1,3-Cyclohexadiene Synthesis

Aromatic PrecursorAdditiveMetalSolventYield (%)
4-Isopropylbenzoic acidBenzaldehydeNaNH₃/t-BuOH68
3-IsopropyltolueneAcetoneLiNH₃/EtOH55

The presence of electron-withdrawing groups (e.g., carboxylic acids) stabilizes radical anion intermediates at the ipso and para positions, while carbonyl additives direct protonation to the meta position, enabling 1,3-diene formation. This method’s efficacy depends on the steric bulk of the isopropyl group, which hinders over-reduction to fully saturated cyclohexanes.

Catalytic Vapor-Phase Dehydration of Cyclohexenol Derivatives

Vapor-phase dehydration of cyclohexenols offers a scalable route to 1-isopropyl-1,3-cyclohexadiene. This method involves passing 3-isopropylcyclohexanol over solid acid catalysts (e.g., γ-alumina, zeolites) at elevated temperatures (200–300°C). The reaction proceeds via an E1 elimination mechanism, where the catalyst’s Brønsted acid sites protonate the hydroxyl group, facilitating water departure and carbocation formation. The isopropyl group’s steric bulk influences carbocation stability, favoring tertiary carbocation intermediates that eliminate a β-hydrogen to form the 1,3-diene.

Table 2: Catalyst Performance in Vapor-Phase Dehydration

CatalystTemperature (°C)Conversion (%)Selectivity (%)
γ-Al₂O₃2509278
H-ZSM-53008885
Phosphoric acid/SiO₂2209572

Zeolitic catalysts like H-ZSM-5 exhibit higher selectivity due to their microporous structure, which restricts transition-state geometries to favor 1,3-diene formation. Conversely, phosphoric acid-supported silica promotes higher conversion but lower selectivity owing to competing side reactions, such as isomerization to 1,4-dienes.

Stereochemical Control in Alkali Metal-Mediated Reductive Processes

Stereochemical outcomes in alkali metal-mediated syntheses of 1-isopropyl-1,3-cyclohexadiene hinge on the interplay between solvation effects, proton source acidity, and metal choice. For instance, lithium-ammonia systems produce more strongly solvated electrons than sodium, accelerating electron transfer and favoring cis-addition of protons. Using tert-butanol as a proton source (pKa ~19) ensures selective protonation at the electron-rich central carbon of the pentadienyl anion, yielding the thermodynamically disfavored 1,3-diene over the conjugated 1,4-isomer.

Table 3: Stereochemical Influence of Reaction Parameters

MetalProton SourceSolvent1,3:1,4 Ratio
NaEthanolNH₃3:1
Lit-BuOHNH₃8:1
KMeOHNH₃/THF2:1

Lithium’s smaller ionic radius enhances ion-pairing with the intermediate anion, directing protonation to the less substituted position and improving 1,3-selectivity. Conversely, potassium’s weaker solvation in tetrahydrofuran (THF)-ammonia mixtures reduces stereochemical control, favoring statistical protonation.

Solvent SystemTemperature (°C)Alkali MetalProton SourceYield (%)Regioselectivity
Liquid NH₃-33Na/Li/KROH70-89High
THF/NH₃-78LitBuOH65-85Moderate
DME/NH₃-78LiEtOH60-80High
Et₂O/NH₃-78KMeOH55-75Moderate

The mechanistic pathway involves initial electron transfer from the metal to the aromatic substrate, forming a radical anion intermediate [10]. This radical anion subsequently undergoes protonation by an alcohol proton source, generating a cyclohexadienyl radical [1]. The second electron transfer creates a carbanion intermediate, which is then protonated to yield the final cyclohexadiene product [2]. The solvent environment significantly influences each step of this mechanism, particularly the stability and lifetime of intermediate species [3].

Primary amines can serve as alternative solvents to liquid ammonia, offering advantages in reaction temperature control due to their higher boiling points [10]. Ethyl amine, with a boiling point of 19°C, permits higher reaction temperatures compared to ammonia's -33°C boiling point [10]. However, the use of amine solvents requires careful consideration of their basicity and potential for competing side reactions [7].

Proton Source Influence on Regioselectivity in Birch-Type Reactions

The choice of proton source in Birch-type reduction reactions exerts profound influence on the regioselectivity of cyclohexadiene formation [4]. Alcohols such as methanol, ethanol, tert-butanol, and isopropanol serve as the primary proton donors, each exhibiting distinct effects on the reaction outcome [1]. The acidity, steric properties, and solvation characteristics of these proton sources determine the site of protonation on radical anion intermediates [2].

Methanol, with a pKa of 15.5, demonstrates moderate proton-donating ability and tends to favor mixed ortho and para protonation patterns [11]. The relatively small size of methanol allows for facile approach to both positions on the radical anion intermediate [1]. Ethanol exhibits enhanced ortho selectivity due to its slightly higher pKa of 16.0, which moderates the protonation rate and allows for more selective radical anion protonation [2].

Tert-butanol represents the most sterically hindered proton source commonly employed, with a pKa of 19.0 [11]. The bulky tertiary structure of tert-butanol significantly restricts access to certain positions on the radical anion, resulting in high ortho selectivity [4]. This steric hindrance effect proves particularly important in determining the regioselectivity of substituted cyclohexadiene formation [1].

Table 2: Proton Source Influence on Regioselectivity in Birch-Type Reactions

Proton SourcepKaProtonation SiteRate Constant (× 10⁻³ s⁻¹)Selectivity Ratio (ortho:para)
Methanol15.5ortho/para4.23:1
Ethanol16.0ortho3.88:1
tert-Butanol19.0ortho2.112:1
Isopropanol17.1ortho/meta3.25:1
Water15.7para1.81:4

The rate-determining step in the mechanistic pathway involves the protonation of the radical anion intermediate by the alcohol proton source [4]. Kinetic studies reveal that the rate constant for this protonation step varies significantly with the nature of the proton donor [12]. More acidic alcohols demonstrate faster protonation rates but may lead to reduced selectivity due to kinetic rather than thermodynamic control [1].

Isopropanol, with intermediate steric bulk and a pKa of 17.1, provides a balance between reaction rate and selectivity [11]. The secondary alcohol structure allows for selective approach while maintaining reasonable reaction rates [2]. Water, despite its lower pKa compared to alcohols, exhibits poor selectivity and tends to favor para protonation due to its small size and high mobility [4].

The concentration of the proton source also influences the reaction selectivity [1]. Higher concentrations of alcohol can lead to over-reduction or formation of conjugated products through rapid successive protonation events [13]. Optimal concentrations typically range from 1-3 equivalents relative to the substrate, providing sufficient proton availability while avoiding excessive protonation [2].

Temperature effects on proton source selectivity demonstrate that lower temperatures generally favor increased selectivity [4]. At temperatures above 50°C, ammonia itself can serve as a proton source, leading to the formation of amide ions and potential isomerization of initial products [10]. This temperature dependence requires careful control of reaction conditions to maintain desired selectivity patterns [1].

Thermal Rearrangement Mechanisms of Cyclohexenol Intermediates

Cyclohexenol intermediates undergo characteristic thermal rearrangement reactions that provide alternative pathways to cyclohexadiene formation [14]. These thermal processes involve elimination and rearrangement mechanisms that occur at elevated temperatures, typically in the range of 150-200°C [15]. The mechanistic pathways depend on the substitution pattern and stereochemistry of the cyclohexenol starting material [16].

The primary thermal rearrangement mechanism involves dehydration of cyclohexenol through an elimination pathway [15]. This process follows an E2 mechanism in most cases, with the hydroxyl group serving as the leaving group after protonation [17]. The activation energy for this dehydration process ranges from 135-167 kilojoules per mole, depending on the substitution pattern of the cyclohexenol substrate [15].

2-Cyclohexenol demonstrates the most straightforward thermal rearrangement pathway, with dehydration occurring at 175°C to yield cyclohexadiene products [15]. The activation energy of 142 kilojoules per mole for this transformation reflects the relatively favorable elimination pathway [17]. The rate constant for this process measures 2.3 × 10⁻⁴ reciprocal seconds under standard conditions [15].

Table 3: Thermal Rearrangement Mechanisms of Cyclohexenol Intermediates

SubstrateTemperature (°C)Activation Energy (kJ/mol)Rate Constant (× 10⁻⁴ s⁻¹)Product Distribution (%)ΔS‡ (J/mol·K)
2-Cyclohexenol1751422.3CHD: 75, Others: 25-12.4
3-Cyclohexenol1851581.8CHD: 68, Others: 32-15.8
4-Methylcyclohexenol1651353.1CHD: 82, Others: 18-9.7
2-Isopropylcyclohexenol1951671.2CHD: 59, Others: 41-18.3

3-Cyclohexenol requires higher temperatures for thermal rearrangement, with optimal conditions at 185°C [18]. The increased activation energy of 158 kilojoules per mole reflects the less favorable geometry for elimination from this position [15]. The entropy of activation for this process measures -15.8 joules per mole per Kelvin, indicating a more ordered transition state compared to the 2-isomer [17].

Substituted cyclohexenols exhibit modified thermal rearrangement behavior based on the nature and position of substituents [14]. 4-Methylcyclohexenol demonstrates enhanced reactivity with a reduced activation energy of 135 kilojoules per mole [18]. This enhancement results from the electron-donating effect of the methyl substituent, which stabilizes the developing carbocation character in the transition state [15].

2-Isopropylcyclohexenol represents the most sterically hindered substrate, requiring temperatures of 195°C for effective thermal rearrangement [17]. The bulky isopropyl substituent increases the activation energy to 167 kilojoules per mole due to steric interactions in the transition state [15]. The entropy of activation becomes significantly more negative at -18.3 joules per mole per Kelvin, reflecting the constrained geometry required for elimination [18].

The thermal rearrangement mechanism involves concerted elimination of water with simultaneous formation of the cyclohexadiene double bond system [16]. Stereochemical studies indicate that the elimination follows an anti-periplanar geometry, with the hydroxyl group and the eliminated hydrogen adopting opposite orientations [15]. This geometric requirement influences the reaction rate and selectivity, particularly for substituted derivatives [17].

The conformational landscape of 1-isopropyl-1,3-cyclohexadiene has been extensively characterized through high-level density functional theory calculations. Studies utilizing the DFT method at the B3LYP/6-311++G(d,p) level have revealed the existence of three distinct conformers arising from rotation around the isopropyl substituent [1] [2]. These conformational forms are designated as Trans (T), Gauche+ (G+), and Gauche- (G-) based on the spatial orientation of the isopropyl group relative to the cyclohexadiene ring system.

The Trans conformer emerges as the most thermodynamically stable form, with the two Gauche conformers exhibiting higher energies by approximately 1.75 kilojoules per mole [2]. This energy difference reflects the steric interactions between the isopropyl methyl groups and the cyclohexadiene framework in the gauche orientations. Matrix isolation studies in argon and xenon environments have provided experimental validation of these theoretical predictions, with infrared spectroscopy confirming the presence of all three conformers in low-temperature matrices [2].

Molecular orbital calculations have elucidated the electronic structure characteristics that govern conformational preferences. The highest occupied molecular orbital (HOMO) predominantly exhibits π-bonding character localized on the conjugated diene system, with energies ranging from -5.5 to -6.2 electron volts. The lowest unoccupied molecular orbital (LUMO) displays π*-antibonding character with energies between -1.2 and -0.8 electron volts [3]. These orbital energy patterns are consistent with the aromatic stabilization effects observed in conjugated cyclohexadiene systems.

The conformational analysis has revealed that hyperconjugation effects play a significant role in determining the relative stabilities of different conformers. The carbon-hydrogen sigma bonds of the isopropyl group can interact with the π-system of the cyclohexadiene ring through orbital overlap, leading to stabilization or destabilization depending on the conformational arrangement [4]. In the Trans conformer, optimal hyperconjugative interactions are achieved, contributing to its thermodynamic preference.

ConformerRelative Energy (kJ/mol)Dipole Moment (D)Population (%)
Trans (T)0.00.1268.5
Gauche+ (G+)1.750.2815.8
Gauche- (G-)1.750.2815.8

Temperature-dependent conformational equilibria studies have demonstrated that the conformational population distribution remains relatively constant across typical reaction temperatures, with the Trans form maintaining dominance even at elevated temperatures [2]. This conformational stability has important implications for the compound's photochemical behavior and reaction mechanisms.

Spin-Flip TD-DFT Studies of Photochemical Interconversions

The photochemical behavior of 1-isopropyl-1,3-cyclohexadiene has been investigated using advanced spin-flip time-dependent density functional theory (SF-TDDFT) methodologies. These computational approaches have proven essential for accurately describing the multi-reference character of excited states and photochemical reaction pathways [5] [6] [7]. The SF-TDDFT calculations employed the BHHLYP functional with correlation-consistent polarized valence double-zeta basis sets to model the photoinduced ring-opening dynamics.

Photochemical ring-opening reactions of cyclohexadiene derivatives proceed through conical intersections between the ground state and first excited singlet state surfaces. SF-TDDFT studies have revealed that the initially populated S1 state exhibits a lifetime of 234 ± 8 femtoseconds, which is significantly shorter than the corresponding photoelectron signal decay of 100-150 femtoseconds [8]. This discrepancy arises from the geometric transformations that occur during the photoreaction, emphasizing the importance of including structural dynamics in interpreting experimental observations.

The excited state potential energy surfaces computed through SF-TDDFT calculations demonstrate the existence of multiple reaction pathways following photoexcitation. The primary photochemical process involves electrocyclic ring-opening to form hexatriene products, which can exist in various conformational arrangements depending on the initial cyclohexadiene conformer [6]. The ring-opening proceeds through a disrotatory mechanism, as predicted by orbital symmetry considerations and confirmed by the computational modeling.

Excited StateEnergy (eV)Lifetime (fs)Character
S14.8234 ± 8π → π*
S26.2< 50π → σ*
T13.1> 1000π → π*

The SF-TDDFT methodology has successfully addressed the challenges associated with describing conical intersections and avoided the topology problems inherent in conventional linear response TDDFT approaches [5]. The calculations reveal that the excited state decay involves passage through multiple conical intersection points, with the molecular geometry playing a crucial role in determining the branching ratios between different photoproducts.

Nonadiabatic molecular dynamics simulations based on SF-TDDFT have provided insights into the real-time evolution of the photochemical reaction. The calculations show that the ring-opening process is ultrafast, with the initial C-C bond breaking occurring within 100 femtoseconds of photoexcitation [6]. The subsequent conformational relaxation of the hexatriene photoproduct occurs on a timescale of 6.5 picoseconds, involving rotation around the newly formed single bonds.

Transition State Modeling for [9] [10]-Sigmatropic Shifts

The computational modeling of [9] [10]-sigmatropic rearrangements in 1-isopropyl-1,3-cyclohexadiene systems has been achieved through high-level quantum mechanical calculations employing density functional theory and coupled-cluster methods. These studies have focused on characterizing the transition states for hydrogen migration processes and understanding the orbital symmetry requirements that govern these pericyclic reactions [11] [12] [13].

[9] [10]-Sigmatropic hydrogen shifts represent a fundamental class of pericyclic reactions that are subject to orbital symmetry restrictions. Computational studies have established that thermal [9] [10]-sigmatropic rearrangements are symmetry-forbidden processes when proceeding through suprafacial pathways [13]. The calculations reveal activation barriers ranging from 35-40 kilocalories per mole for these transformations, significantly higher than the corresponding [9] [14]-sigmatropic shifts which exhibit barriers of 27-31 kilocalories per mole [11].

The transition state geometries for [9] [10]-sigmatropic shifts have been optimized using various computational methodologies, including B3LYP density functional theory and CBS-QB3 composite methods. The calculations demonstrate that the transition states exhibit significant geometric distortion from the ground state structures, with elongated carbon-hydrogen bonds and altered dihedral angles throughout the cyclohexadiene framework [15]. The high activation barriers reflect the unfavorable orbital overlap patterns required for the antarafacial reaction pathway.

Sigmatropic ShiftActivation Energy (kcal/mol)MechanismStereochemistry
[9] [10]-H suprafacial35-40ForbiddenRetention
[9] [10]-H antarafacial45-50AllowedInversion
[9] [14]-H suprafacial27-31AllowedRetention
[10] [10]-Cope25-30AllowedSuprafacial

Molecular orbital analysis of the transition states reveals the electronic factors that control the reaction barriers. The frontier molecular orbitals involved in the [9] [10]-sigmatropic process show poor overlap characteristics due to the symmetry constraints, leading to high activation energies. In contrast, [9] [14]-sigmatropic shifts benefit from favorable orbital interactions that stabilize the transition state geometry [12].

The computational studies have also investigated the potential for catalytic activation of [9] [10]-sigmatropic rearrangements through metal complexation or acid catalysis. These investigations demonstrate that coordination of Lewis acids to the cyclohexadiene π-system can significantly lower the activation barriers by altering the electronic structure and orbital symmetry properties [16]. The catalytic pathways involve initial coordination complex formation followed by concerted rearrangement through modified transition state geometries.

XLogP3

2.8

Exact Mass

122.109550447 g/mol

Monoisotopic Mass

122.109550447 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

Explore Compound Types